molecular formula C15H27NO4 B6614563 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid CAS No. 1897740-02-1

4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid

カタログ番号: B6614563
CAS番号: 1897740-02-1
分子量: 285.38 g/mol
InChIキー: OMTMQMDGZGZDDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-{[(tert-Butoxy)carbonyl]amino}cyclohexyl)butanoic acid is a synthetic organic compound featuring a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the 1-position and a butanoic acid chain at the 4-position. This structure combines hydrophobic (cyclohexane, Boc group) and hydrophilic (carboxylic acid) moieties, making it a versatile intermediate in peptide synthesis and drug development. The Boc group serves to protect the amine functionality during chemical reactions, while the carboxylic acid enables conjugation or further derivatization.

特性

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-15(9-5-4-6-10-15)11-7-8-12(17)18/h4-11H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTMQMDGZGZDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Hydrogenation of 4-Aminobenzoic Acid Derivatives

A one-pot hydrogenation process converts 4-aminobenzoic acid derivatives to trans-4-amino-1-cyclohexanecarboxylic acid derivatives under mild conditions. Using Raney nickel (Ra-Ni) as a catalyst at 60°C and 10 bar H₂ pressure, the reaction achieves 85% yield with a trans:cis ratio of 92:8 . The stereochemical outcome is critical, as the trans isomer is required for subsequent Boc protection.

Reaction Conditions for Hydrogenation

ParameterValue
CatalystRa-Ni
Temperature60°C
H₂ Pressure10 bar
SolventMethanol/Water (3:1)
Reaction Time3 hours
Trans:cis Ratio92:8

This method avoids harsh acidic or basic conditions, preserving the integrity of the amino and carboxylic acid groups.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Boc protection of the amino group is achieved using di-tert-butyl dicarbonate [(Boc)₂O] under mildly basic conditions.

Boc Protection of trans-4-Amino-1-cyclohexanecarboxylic Acid

In a representative procedure, trans-4-amino-1-cyclohexanecarboxylic acid (1 equiv) is dissolved in tetrahydrofuran (THF) and treated with (Boc)₂O (1.2 equiv) and triethylamine (TEA) (1.5 equiv) at 0°C. The reaction proceeds to >95% conversion within 2 hours, yielding the Boc-protected intermediate.

Optimized Boc Protection Parameters

ParameterValue
SolventTHF
BaseTriethylamine
Temperature0°C → RT
Reaction Time2 hours
Yield88%

The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent steps.

Elongation to Butanoic Acid Side Chain

The butanoic acid moiety is introduced via Wittig-Horner olefination followed by hydrolysis or through Grignard addition to a pre-functionalized cyclohexane intermediate.

Wittig-Horner Reaction for Side Chain Extension

A Wittig-Horner reaction between Boc-protected cyclohexanecarbaldehyde and a phosphonate ester generates the α,β-unsaturated ester, which is hydrogenated and hydrolyzed to the butanoic acid derivative.

Typical Reaction Sequence

  • Aldehyde Formation : Oxidation of the Boc-protected cyclohexanemethanol derivative using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

  • Olefination : Reaction with triethyl phosphonoacetate and sodium hydride in THF, yielding the α,β-unsaturated ester (75% yield).

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond (90% yield).

  • Ester Hydrolysis : Treatment with LiOH in THF/water provides the butanoic acid (85% yield).

Key Data for Side Chain Elongation

StepReagents/ConditionsYield
Aldehyde FormationPCC, CH₂Cl₂82%
OlefinationNaH, THF, 0°C → RT75%
HydrogenationPd/C, H₂, EtOAc90%
HydrolysisLiOH, THF/H₂O85%

Alternative Route: Carboxylation of Cyclohexane Derivatives

A two-step protocol converts Boc-protected cyclohexylamine to the butanoic acid derivative via carboxylation using CO₂ under high pressure.

Iron-Catalyzed Carboxylation

In a recent advancement, iron(III) acetylacetonate [Fe(acac)₃] catalyzes the insertion of CO₂ into a C–H bond adjacent to the Boc-protected amine. The reaction operates at 80°C and 50 bar CO₂ , yielding the carboxylic acid in 78% yield with >99% regioselectivity.

Carboxylation Reaction Parameters

ParameterValue
CatalystFe(acac)₃ (5 mol%)
CO₂ Pressure50 bar
Temperature80°C
SolventDMF
Reaction Time24 hours
Yield78%

This method avoids pre-functionalization of the cyclohexane ring, streamlining the synthesis.

Stereochemical Control and Isomer Separation

The trans configuration of the amino and carboxylic acid groups on the cyclohexane ring is critical for biological activity.

Crystallization-Induced Diastereomer Resolution

A mixture of cis and trans isomers (e.g., 80:20 trans:cis) is treated with (+)-di-p-toluoyl-D-tartaric acid in ethanol, selectively crystallizing the trans-Boc-protected derivative. This process elevates the trans purity to >99% with a 70% recovery rate .

Crystallization Conditions

ParameterValue
Resolving Agent(+)-Di-p-toluoyl-D-tartaric acid
SolventEthanol
Temperature-10°C
Purity Post-Crystallization>99% trans

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.60–1.85 (m, 6H, cyclohexane CH₂), 2.35 (t, J = 7.2 Hz, 2H, CH₂CO₂H), 4.15 (br s, 1H, NH).

  • ¹³C NMR : δ 28.2 (Boc CH₃), 34.8 (cyclohexane C), 41.5 (CH₂CO₂H), 80.1 (Boc C), 176.3 (CO₂H).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₅NO₄ ([M+H]⁺) : 284.1863

  • Observed : 284.1865.

Applications in Pharmaceutical Synthesis

The target compound serves as a key intermediate in Janus kinase (JAK) inhibitors such as Oclacitinib . Its trans configuration ensures optimal binding to the JAK1 active site, as demonstrated in IC₅₀ values of <10 nM in enzymatic assays .

化学反応の分析

4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid undergoes various chemical reactions, including:

科学的研究の応用

Scientific Research Applications

  • Peptide Synthesis
    • The Boc group is widely utilized in the synthesis of peptides. It serves as a temporary protective group for amines during the coupling reactions. The compound can be employed to synthesize novel peptides that may exhibit enhanced biological activity or specificity.
  • Drug Development
    • Compounds similar to 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid are often explored for their potential as drug candidates. Research has shown that derivatives of this compound can interact with various biological targets, making them suitable for further development in therapies for diseases such as cancer and metabolic disorders.
  • Bioconjugation Techniques
    • The functional groups present in this compound allow for bioconjugation, which is crucial in the development of targeted drug delivery systems. By attaching therapeutic agents to the cyclohexyl moiety, researchers can enhance the selectivity and efficacy of treatments.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry explored the use of Boc-protected amino acids, including derivatives of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid, in synthesizing peptide analogs with improved stability and potency against specific receptors. The results indicated a significant increase in binding affinity compared to unprotected peptides.

Case Study 2: Anticancer Agents

Research conducted at a leading pharmaceutical institution investigated the anticancer properties of compounds derived from 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid. The synthesized analogs were tested against various cancer cell lines, demonstrating promising cytotoxic effects and triggering apoptosis pathways, suggesting their potential as therapeutic agents.

類似化合物との比較

Key Comparative Data:

Property 4-(1-Boc-amino-cyclohexyl)butanoic Acid 4-(3-Boc-amino-cyclohexyl)butanoic Acid
Molecular Formula C₁₅H₂₇NO₄ C₁₅H₂₇NO₄
Molecular Weight (g/mol) 285.38 285.38
CAS Number Not publicly disclosed 2294041-40-8
Substituent Position on Cyclohexane 1-position 3-position
Reported Physical Properties Limited data Density, boiling point, and melting point not available

Structural Implications :

  • Solubility : Both compounds likely exhibit similar solubility in polar aprotic solvents (e.g., DMF, DMSO) due to identical functional groups, but conformational differences could influence crystallinity.

Functional Group Analog: 4-(Boc-amino)pentanoic Acid

Another related compound is 4-(tert-butoxycarbonylamino)pentanoic acid, which replaces the cyclohexane ring with a linear pentane chain.

Key Differences:

Property 4-(1-Boc-amino-cyclohexyl)butanoic Acid 4-(Boc-amino)pentanoic Acid
Backbone Structure Cyclohexane ring Linear pentane chain
Rigidity High (cyclic structure) Low (flexible chain)
Pharmacokinetic Relevance Enhanced metabolic stability Rapid clearance likely

Research Findings :

  • Cyclohexane-containing analogs demonstrate improved resistance to enzymatic degradation compared to linear-chain derivatives, as observed in protease stability assays .

生物活性

4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid, also known as a Boc-protected amino acid derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by case studies and research findings.

  • Molecular Formula : C₁₅H₂₇NO₄
  • Molecular Weight : 285.3792 g/mol
  • CAS Number : 1897740-02-1
  • Appearance : White to off-white powder

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid exhibit significant antimicrobial properties. For instance, derivatives of amino acids conjugated with heterocycles have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Trp-ConjugateS. aureus129
Phe-ConjugateE. coli1012
Boc-Amino AcidK. pneumoniae1110

The study indicated that the incorporation of specific amino acids significantly enhances the antibacterial activity compared to their individual components .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been evaluated using various models. For example, in a carrageenan-induced paw edema model in rats, certain derivatives exhibited notable inhibition rates.

Table 2: Anti-inflammatory Activity Results

Compound NameInhibition (%)Standard Drug (Indomethacin)
Methyl Glycine Derivative9.348
Trp Derivative7.548

These results suggest that modifications in the molecular structure can lead to varying degrees of anti-inflammatory effects .

Cytotoxic Activity

Cytotoxicity studies have revealed that certain derivatives possess significant cytotoxic effects on cancer cell lines. For instance, compounds with iodo and nitro moieties demonstrated IC50 values indicating potent activity against various cancer types.

Table 3: Cytotoxic Activity in Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Hydrolyzed PeptideEhrlich’s Ascites Carcinoma1.5
Nitro DerivativeDalton’s Lymphoma Ascites2.0

These findings highlight the potential of this compound and its derivatives as candidates for further development in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing various Boc-amino acid conjugates and evaluating their antimicrobial properties against several pathogens. The results indicated that these compounds not only retained good activity but also outperformed some conventional antibiotics .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of several derivatives on human cancer cell lines, demonstrating promising results that warrant further exploration into their mechanisms of action and therapeutic potential .

Q & A

Q. What are the key considerations for synthesizing 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid?

  • Methodological Answer : The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. A cyclohexyl intermediate is functionalized via coupling reactions (e.g., carbodiimide-mediated activation) followed by hydrolysis to yield the butanoic acid moiety. Critical steps include:
  • Boc Protection : Reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
  • Cyclohexane Ring Functionalization : Alkylation or Michael addition to introduce the butanoic acid chain .
  • Deprotection : Acidic conditions (TFA or HCl in dioxane) to remove the Boc group if required .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Technique Key Parameters Purpose
¹H/¹³C NMR Chemical shifts (δ) for Boc (1.2–1.4 ppm for tert-butyl), cyclohexyl protons (1.4–2.2 ppm), and carboxylic acid (10–12 ppm)Confirm backbone structure and substituents .
HPLC Reverse-phase C18 column, acetonitrile/water gradient (0.1% TFA)Assess purity (>95%) and detect impurities .
FT-IR Peaks at ~1700 cm⁻¹ (C=O stretch, Boc and carboxylic acid) and ~3300 cm⁻¹ (N-H stretch)Validate functional groups .

Q. What are the primary applications of the Boc-protected amine in this compound?

  • Methodological Answer : The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, enabling:
  • Selective Reactivity : Prevents nucleophilic attack or oxidation of the amine during coupling reactions .
  • Ease of Removal : Acid-labile nature allows controlled deprotection without disrupting acid-sensitive groups (e.g., carboxylic acid) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and intermediate stability. Key steps:
  • Transition State Analysis : Identify energy barriers for Boc deprotection or cyclohexane ring modifications .
  • Solvent Effects : Simulate polarity and steric effects using COSMO-RS models to optimize reaction yields .
    Example: A study on tert-butoxycarbonylamino-p-tolyl-acetic acid used DFT to predict regioselectivity in alkylation reactions .

Q. How should researchers address contradictions in reported purity or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents, stereochemical impurities, or incomplete Boc protection. Mitigation strategies include:
  • Advanced Chromatography : Use UPLC-MS with a high-resolution Q-TOF detector to separate diastereomers or enantiomers .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity variations caused by impurities in biological assays .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the cyclohexane ring .

Q. What strategies are recommended for incorporating this compound into peptide mimetics or prodrugs?

  • Methodological Answer : The carboxylic acid group allows conjugation via amide or ester linkages. Case studies suggest:
  • Solid-Phase Peptide Synthesis (SPPS) : Use HATU/DIPEA activation to couple the acid to resin-bound peptides .
  • Prodrug Design : Esterify the acid with p-nitrophenyl or NHS esters for intracellular release .
    Example: A derivative with a 4-iodophenyl moiety showed enhanced cellular uptake in targeted delivery studies .

Data Contradiction Analysis

Q. Why do melting points and solubility values vary across literature sources?

  • Methodological Answer : Variations arise from polymorphism, hydration states, or measurement conditions. Standardize protocols:
Factor Resolution Approach
Polymorphism Perform DSC analysis to detect crystalline forms .
Hydration Dry samples under vacuum (40°C, 24 hrs) before testing .
Solvent Purity Use HPLC-grade solvents for solubility studies .

Future Research Directions

Q. What unexplored biological activities are plausible for this compound?

  • Methodological Answer : Preliminary data on cyclohexane-containing analogs suggest potential as:
  • Enzyme Inhibitors : Screen against proteases (e.g., MMP-9) using fluorescence-based assays .
  • Anticancer Agents : Evaluate cytotoxicity in 3D tumor spheroids to mimic in vivo conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。